molecular formula C20H25N3O B179438 2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol CAS No. 3846-71-7

2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol

Cat. No. B179438
CAS RN: 3846-71-7
M. Wt: 323.4 g/mol
InChI Key: LHPPDQUVECZQSW-UHFFFAOYSA-N
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Patent
US05187289

Procedure details

35.5 g (0.1 mol) of 2-nitro-2'-hydroxy-3',5'-di-t-butylazobenzene, 0.125 g of 5% palladium carbon, 100 ml of toluene, 100 ml of IPA, 100 ml water and 8.3 g of caustic soda were charged into a 500-ml stainless autoclave equipped with an agitator. After the air in the autoclave had been replaced by hydrogen, the pressure of hydrogen was set to 10 kg/cm2. Reaction was effected in the same way as that employed in Example 1. After the reaction had been completed, the catalyst was filtered off. When part of the filtrate was subjected to quantitative analysis using GC, it was found that the yield of 2-(2'-hydroxy-3',5'-di-t-butylphenyl)benzotriazole is 82%. After the solvent had been distilled off from the filtrate, the residual solid was crystallized by IPA, washed with IPA and then dried to obtain 23.6 g of 2-(2'-hydroxy-3',5'-di-t-butylphenyl)benzotriazole (yield, 73%; melting point, 150° to 152° C.).
Quantity
35.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
0.125 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[N:10]=[N:11][C:12]1[CH:17]=[C:16]([C:18]([CH3:21])([CH3:20])[CH3:19])[CH:15]=[C:14]([C:22]([CH3:25])([CH3:24])[CH3:23])[C:13]=1[OH:26])([O-])=O.C1(C)C=CC=CC=1.[OH-].[Na+].[H][H]>[C].[Pd].O.CC(O)C>[OH:26][C:13]1[C:14]([C:22]([CH3:25])([CH3:24])[CH3:23])=[CH:15][C:16]([C:18]([CH3:21])([CH3:20])[CH3:19])=[CH:17][C:12]=1[N:11]1[N:10]=[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]2=[N:1]1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
35.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)N=NC1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O
Name
Quantity
100 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
8.3 g
Type
reactant
Smiles
[OH-].[Na+]
Name
palladium carbon
Quantity
0.125 g
Type
catalyst
Smiles
[C].[Pd]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
CC(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with an agitator
CUSTOM
Type
CUSTOM
Details
Reaction
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
DISTILLATION
Type
DISTILLATION
Details
After the solvent had been distilled off from the filtrate
CUSTOM
Type
CUSTOM
Details
the residual solid was crystallized by IPA
WASH
Type
WASH
Details
washed with IPA
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)N1N=C2C(=N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 23.6 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.